molecular formula C8H10N2O2 B043629 1,2-Diamino-3,4-ethylenedioxybenzene CAS No. 320386-55-8

1,2-Diamino-3,4-ethylenedioxybenzene

Cat. No. B043629
M. Wt: 166.18 g/mol
InChI Key: WFWLTLOQUABGLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-Diamino-3,4-ethylenedioxybenzene and its derivatives often involves complex chemical reactions, emphasizing the need for precise conditions to achieve the desired product. Studies have explored different synthesis routes, including the use of diamino-4,5-ethylenedioxybenzene derivatives as sensitive reagents for aromatic aldehydes and α-dicarbonyl compounds, highlighting their selectivity and sensitivity in chemical synthesis (Chao et al., 1988) (Hara et al., 1988).

Molecular Structure Analysis

Chemical Reactions and Properties

1,2-Diamino-3,4-ethylenedioxybenzene participates in various chemical reactions, including cyclocondensation and SNAr (nucleophilic aromatic substitution) reactions, forming a range of complex organic compounds. These reactions are crucial for synthesizing pharmaceuticals, polymers, and materials with specific functionalities (Insuasty et al., 1993) (Ibata et al., 1995).

Scientific Research Applications

Fluorescence Detection of Aromatic Aldehydes

1,2-Diamino-4,5-ethylenedioxybenzene has been identified as a highly sensitive fluorogenic reagent for detecting aromatic aldehydes, particularly those with a hydroxy group. This compound reacts selectively with aromatic aldehydes in acidic conditions to produce fluorescent derivatives, which can be separated using high-performance liquid chromatography. This application highlights its potential in analytical chemistry for sensitive detection and quantification of aromatic compounds (Chao et al., 1988).

Detection of α-Dicarbonyl Compounds

Another significant application of 1,2-diamino-4,5-methylenedioxybenzene is its use as a fluorogenic reagent for α-dicarbonyl compounds. Its high reactivity, selectivity, and sensitivity make it an excellent choice for detecting and analyzing α-dicarbonyl compounds in various samples. The fluorescent products formed from the reaction can be effectively separated and quantified using reversed-phase high-performance liquid chromatography (Hara et al., 1988).

Organic Synthesis and Chemical Reactions

1,2-Diamino-4,5-ethylenedioxybenzene and related compounds are used in organic synthesis and various chemical reactions. For example, cyclocondensation reactions involving 1,2-diamino-4-methylbenzene and substituted acetophenones yield benzodiazepines, showcasing its versatility in synthesizing complex organic molecules (Insuasty et al., 1993).

Electrochemical and Fluorescent Materials

The electrochemical polymerization of 1,2-ethylenedioxybenzene and its analogs leads to the formation of conductive and fluorescent polymeric materials. These materials exhibit potential applications in electronic devices, sensors, and as fluorescent probes due to their unique optical and electrical properties (Liu et al., 2008).

Safety And Hazards

When handling 1,2-Diamino-3,4-ethylenedioxybenzene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-5,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-5-1-2-6-8(7(5)10)12-4-3-11-6/h1-2H,3-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWLTLOQUABGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402765
Record name 1,2-Diamino-3,4-ethylenedioxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Diamino-3,4-ethylenedioxybenzene

CAS RN

320386-55-8
Record name 2,3-Dihydro-1,4-benzodioxin-5,6-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320386-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Diamino-3,4-ethylenedioxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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